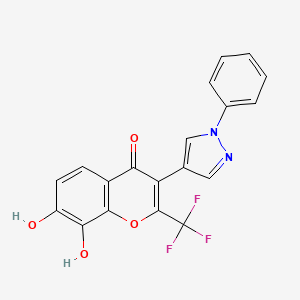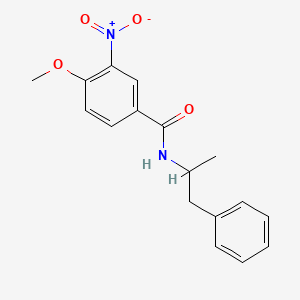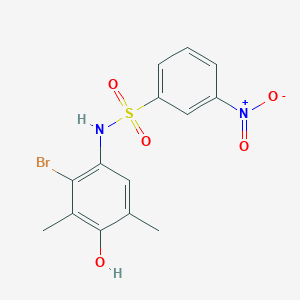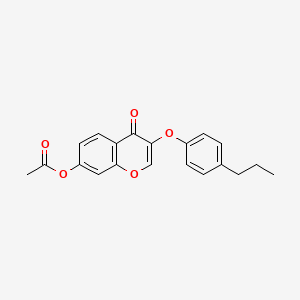
7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Vue d'ensemble
Description
7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as flavokawain B, is a naturally occurring chalcone found in the roots of kava plants. This compound has gained attention in recent years due to its potential health benefits and therapeutic properties.
Mécanisme D'action
The mechanism of action of 7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one B is not fully understood, but it is believed to involve multiple pathways. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins. It also inhibits the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. It also modulates the expression of various cytokines and chemokines, which play a role in inflammation and immune system regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one B in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. Additionally, its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for the development of new drugs and therapies. However, its low solubility in water and potential toxicity at high concentrations are limitations that must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on 7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one B. One area of interest is its potential use as a cancer treatment, either alone or in combination with other therapies. Additionally, its anti-inflammatory and immune-modulating properties make it a potential treatment for autoimmune diseases and inflammatory disorders. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and delivery systems.
Applications De Recherche Scientifique
Flavokawain B has been studied extensively for its potential health benefits and therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In vitro and in vivo studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, particularly in breast, prostate, and colon cancers. Additionally, it has been shown to modulate the immune system and reduce inflammation, making it a potential treatment for autoimmune diseases and inflammatory disorders. Its anti-microbial properties also make it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
7,8-dihydroxy-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O4/c20-19(21,22)18-14(10-8-23-24(9-10)11-4-2-1-3-5-11)15(26)12-6-7-13(25)16(27)17(12)28-18/h1-9,25,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGZAKRKICGDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=C(OC4=C(C3=O)C=CC(=C4O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962738.png)


![6-amino-4-(5-methyl-2-thienyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3962771.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B3962787.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B3962795.png)
![5-{[(4-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3962801.png)

![2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride](/img/structure/B3962821.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B3962825.png)

![1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962843.png)
![2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid](/img/structure/B3962848.png)
![dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3962853.png)